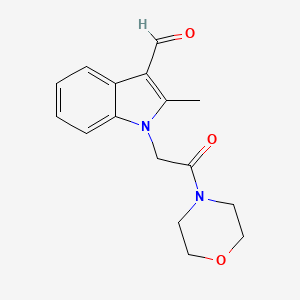

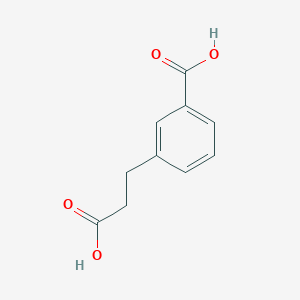

![molecular formula C15H21NO5 B2911971 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid CAS No. 2004594-41-4](/img/structure/B2911971.png)

2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid” is a chemical compound with the CAS Number: 2004594-41-4 . It has a molecular weight of 295.34 . The compound is also known by the chemical name Boc-aminomethyl phenoxy propionic acid .

Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) group as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H21NO5/c1-14(2,3)21-13(19)16-15(4,12(17)18)10-20-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The compound is a white or off-white powder used as a chemical reagent in scientific experiments .Mechanism of Action

Target of Action

It is known that this compound is an alanine derivative , and amino acid derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones and supply fuel during exercise .

Mode of Action

It is known that the tert-butoxycarbonyl (boc) group is widely used as an amine protecting group . The Boc group can be removed under acidic conditions, revealing the amine for further reactions .

Biochemical Pathways

It is known that amino acids and their derivatives play significant roles in various biochemical pathways, including protein synthesis and energy production .

Pharmacokinetics

It is known that the compound is a liquid at room temperature and is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence its bioavailability.

Result of Action

It is known that amino acid derivatives can influence the secretion of anabolic hormones and supply fuel during exercise, potentially enhancing physical performance .

Action Environment

It is known that the compound is stable under normal conditions and can undergo reactions under specific conditions, such as high temperatures .

Advantages and Limitations for Lab Experiments

2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid acid has several advantages for use in lab experiments, including its high purity and yield, its ability to selectively protect specific amino acid residues, and its versatility in peptide synthesis and small molecule inhibitor development. However, this compound acid also has some limitations, including its relatively high cost and the need for careful control of reaction conditions to ensure high yields and purity.

Future Directions

There are several potential future directions for research on 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid acid. One area of interest is the development of new methods for the synthesis of this compound acid and its derivatives, which could lead to improved yields and lower costs. Another area of interest is the development of new applications for this compound acid, such as in the synthesis of novel peptides and small molecule inhibitors with specific biological activities. Additionally, further research is needed to fully understand the biochemical and physiological effects of peptides and small molecules synthesized using this compound acid.

Synthesis Methods

2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid acid can be synthesized through a number of methods, including the reaction of tert-butyl chloroformate with an amino acid in the presence of a base. This results in the formation of a Boc-protected amino acid, which can then be used to synthesize this compound acid through further reaction with phenoxyacetic acid. The synthesis of this compound acid requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid acid has been extensively studied for its potential applications in the field of biochemistry and pharmaceuticals. One of the main applications of this compound acid is in the synthesis of peptides and proteins. This compound acid can be used as a building block in peptide synthesis, allowing for the creation of complex peptide structures with high purity and yield. In addition, this compound acid has been used in the synthesis of small molecule inhibitors of enzymes and receptors, which have potential applications in drug discovery.

Properties

IUPAC Name |

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-15(4,12(17)18)10-20-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBUAVXMUIDAJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(COC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2911888.png)

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole](/img/structure/B2911892.png)

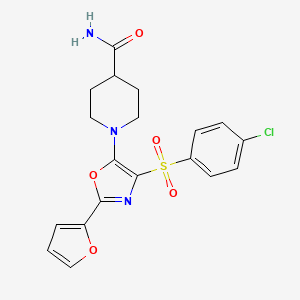

![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2911897.png)

![1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane](/img/structure/B2911901.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)cyclopropanecarboxamide](/img/structure/B2911902.png)

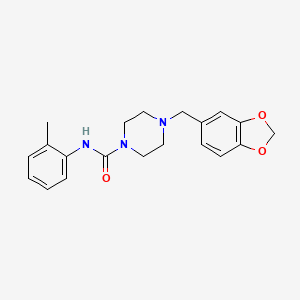

![N-(2,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2911903.png)

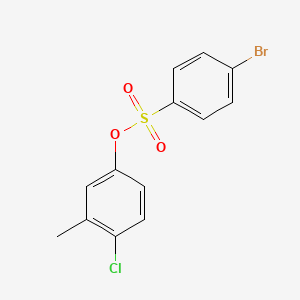

![N,N-Diethyl-3-(5-mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2911905.png)

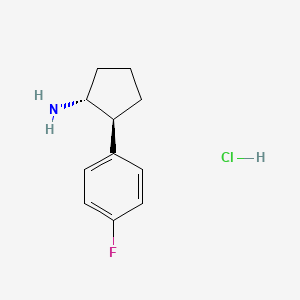

![N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide](/img/structure/B2911910.png)